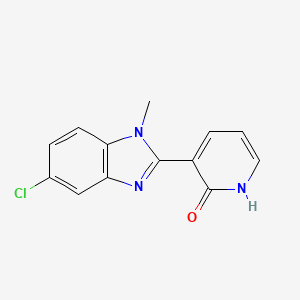

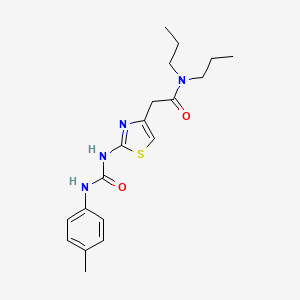

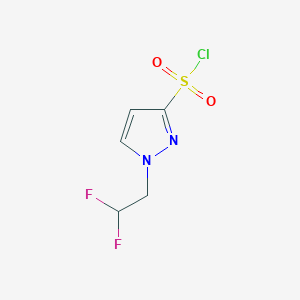

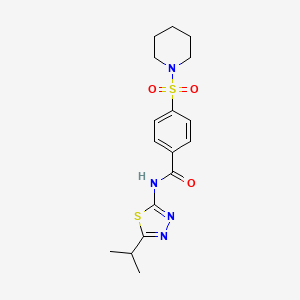

3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CMBP) is a heterocyclic compound belonging to the benzimidazole family. It is a white solid with a molecular weight of 226.62 g/mol and a melting point of 115-117 °C. CMBP has been studied for its potential applications in fields such as medicine, biochemistry, and environmental science.

Applications De Recherche Scientifique

Catalytic Activity and Synthesis

N-Methylphthalimide-substituted Benzimidazolium Salts and PEPPSI Pd–NHC Complexes : This study introduces a series of novel benzimidazolium salts and their PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) themed palladium N-heterocyclic carbene complexes. These complexes demonstrated high efficiency in Suzuki–Miyaura cross-coupling and arylation reactions, offering a route for the formation of asymmetric biaryl compounds even at very low loading. The involvement of a benzimidazole derivative underscores its utility in catalytic processes and organic synthesis (Akkoç et al., 2016).

Synthesis of Pyrido[1,2-a]benzimidazoles

Direct Copper-Catalyzed Amination : This research highlights the synthesis of pyrido[1,2-a]benzimidazoles, emphasizing the importance of an acid additive in the process. The method provides an efficient alternative for assembling these compounds, which are significant in medicinal chemistry due to their solubility and DNA intercalation properties, as well as in materials chemistry for their fluorescence (Masters et al., 2011).

Novel Multicomponent Reaction

Synthesis of Pyrido[1,2-a]benzimidazole Derivatives : This work presents a one-pot, four-component reaction that efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives. The methodology involves the use of pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde, showcasing the compound's role in facilitating complex chemical transformations (Yan et al., 2009).

Luminescent Properties

Lanthanide Nitrato Complexes with Substituted Bis(benzimidazolyl)pyridines : Investigating the luminescent properties of lanthanide nitrato complexes, this study reveals how derivatives of benzimidazolylpyridines, including those similar in structure to the specified compound, can influence photophysical properties. The research offers insights into the potential applications of these compounds in the development of luminescent materials (Petoud et al., 1997).

Propriétés

IUPAC Name |

3-(5-chloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c1-17-11-5-4-8(14)7-10(11)16-12(17)9-3-2-6-15-13(9)18/h2-7H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPINHKJFXZTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2685603.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2685621.png)